molecular formula C13H22N2O2 B13247151 4-Methyl-1-[(3-propyl-1,2,4-oxadiazol-5-yl)methyl]cyclohexan-1-ol

4-Methyl-1-[(3-propyl-1,2,4-oxadiazol-5-yl)methyl]cyclohexan-1-ol

Cat. No.: B13247151
M. Wt: 238.33 g/mol
InChI Key: OJVOYFIBTWOFRZ-UHFFFAOYSA-N
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Description

4-Methyl-1-[(3-propyl-1,2,4-oxadiazol-5-yl)methyl]cyclohexan-1-ol is a compound that features a cyclohexane ring substituted with a hydroxyl group, a methyl group, and a 1,2,4-oxadiazole moiety. The presence of the oxadiazole ring, a five-membered heterocyclic structure containing two nitrogen atoms and one oxygen atom, imparts unique chemical properties to the compound. This compound is of interest in various fields of scientific research due to its potential biological and chemical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-1-[(3-propyl-1,2,4-oxadiazol-5-yl)methyl]cyclohexan-1-ol typically involves the formation of the oxadiazole ring followed by its attachment to the cyclohexane moiety. One common method involves the reaction of a suitable amidoxime with a carboxylic acid derivative under dehydrating conditions to form the oxadiazole ring . The resulting oxadiazole intermediate is then subjected to further reactions to introduce the cyclohexane ring and other substituents.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often utilize continuous flow reactors and advanced purification techniques such as chromatography and crystallization to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

4-Methyl-1-[(3-propyl-1,2,4-oxadiazol-5-yl)methyl]cyclohexan-1-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group yields ketones or aldehydes, while reduction of the oxadiazole ring can produce amines or other nitrogen-containing compounds .

Mechanism of Action

The mechanism of action of 4-Methyl-1-[(3-propyl-1,2,4-oxadiazol-5-yl)methyl]cyclohexan-1-ol involves its interaction with specific molecular targets and pathways. The oxadiazole ring can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The compound’s hydroxyl group can form hydrogen bonds with target molecules, enhancing its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Methyl-1-[(3-propyl-1,2,4-oxadiazol-5-yl)methyl]cyclohexan-1-ol is unique due to the combination of the oxadiazole ring and the cyclohexane moiety, which imparts distinct chemical and biological properties. This combination allows for diverse applications in various fields of research and industry .

Properties

Molecular Formula

C13H22N2O2

Molecular Weight

238.33 g/mol

IUPAC Name

4-methyl-1-[(3-propyl-1,2,4-oxadiazol-5-yl)methyl]cyclohexan-1-ol

InChI

InChI=1S/C13H22N2O2/c1-3-4-11-14-12(17-15-11)9-13(16)7-5-10(2)6-8-13/h10,16H,3-9H2,1-2H3

InChI Key

OJVOYFIBTWOFRZ-UHFFFAOYSA-N

Canonical SMILES

CCCC1=NOC(=N1)CC2(CCC(CC2)C)O

Origin of Product

United States

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